molecular formula C16H12ClNO3 B2701123 2-[(4-chlorobenzyl)oxy]-1,3(2H,4H)-isoquinolinedione CAS No. 320420-22-2

2-[(4-chlorobenzyl)oxy]-1,3(2H,4H)-isoquinolinedione

Cat. No. B2701123
CAS RN: 320420-22-2
M. Wt: 301.73
InChI Key: FZBHGQAHNSPNBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-[(4-Chlorobenzyl)oxy]-1,3(2H,4H)-isoquinolinedione” is a chemical compound with the molecular formula C16H12ClNO3 . Its average mass is 301.724 Da and its monoisotopic mass is 301.050568 Da .


Molecular Structure Analysis

The molecular structure of “2-[(4-Chlorobenzyl)oxy]-1,3(2H,4H)-isoquinolinedione” consists of 16 carbon atoms, 12 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 3 oxygen atoms .

Scientific Research Applications

  • Anticancer Properties Studies suggest that it inhibits cell proliferation, induces apoptosis, and disrupts tumor growth pathways.
  • Neuroprotective Potential

    • Researchers have studied its impact on neuronal cells, aiming to mitigate neurodegenerative diseases such as Alzheimer’s and Parkinson’s .

Safety and Hazards

The safety data sheet for a related compound, 2-Chlorobenzyl chloride, indicates that it is a combustible liquid that causes severe skin burns and eye damage. It may cause respiratory irritation and an allergic skin reaction. It is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

2-[(4-chlorophenyl)methoxy]-4H-isoquinoline-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClNO3/c17-13-7-5-11(6-8-13)10-21-18-15(19)9-12-3-1-2-4-14(12)16(18)20/h1-8H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZBHGQAHNSPNBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C(=O)N(C1=O)OCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-chlorobenzyl)oxy]-1,3(2H,4H)-isoquinolinedione

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